molecular formula C16H17Cl2N3O2S B2832288 N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921867-85-8

N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2832288
CAS No.: 921867-85-8
M. Wt: 386.29
InChI Key: INOXFZOAUYCBQB-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a dichlorobenzyl thioether, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Dichlorobenzyl Thioether: The dichlorobenzyl thioether moiety is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a dichlorobenzyl halide.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Final Coupling: The final step involves coupling the synthesized intermediates under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The dichlorobenzyl thioether can be reduced to a benzyl thiol.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl thiols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has several applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-1H-imidazol-1-yl)acetamide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-methyl-1H-imidazol-1-yl)acetamide: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical properties.

Uniqueness

N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is unique due to the presence of the hydroxymethyl group, which can participate in additional chemical reactions and may enhance its biological activity compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-[2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2S/c17-13-4-1-10(5-14(13)18)9-24-16-19-6-12(8-22)21(16)7-15(23)20-11-2-3-11/h1,4-6,11,22H,2-3,7-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOXFZOAUYCBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC3=CC(=C(C=C3)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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